molecular formula C15H16F3NO4 B8189842 (2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid

Cat. No.: B8189842
M. Wt: 331.29 g/mol
InChI Key: DFPRYGKQAKFNLF-NWDGAFQWSA-N
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Description

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a trifluoromethyl group at the 4-position of the piperidine ring, along with two carboxylic acid groups and a benzyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of (2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under suitable reaction conditions.

    Esterification: The benzyl ester group can be introduced through an esterification reaction using benzyl alcohol and a suitable acid catalyst.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the piperidine ring or the ester group can be replaced with other substituents using appropriate reagents.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis conditions.

Scientific Research Applications

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and the piperidine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid can be compared with other similar compounds, such as:

    cis-4-Trifluoromethyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester: This compound has a tert-butyl ester group instead of a benzyl ester group, which may affect its reactivity and biological activity.

    4-Trifluoromethyl-piperidine derivatives: Other derivatives with different substituents on the piperidine ring or variations in the ester group can provide insights into the structure-activity relationships and the unique properties of the benzyl ester derivative.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R,4S)-1-phenylmethoxycarbonyl-4-(trifluoromethyl)piperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO4/c16-15(17,18)11-6-7-19(12(8-11)13(20)21)14(22)23-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2,(H,20,21)/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPRYGKQAKFNLF-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@H](C[C@H]1C(F)(F)F)C(=O)O)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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